An In-depth Technical Guide to the Chemical Properties of cis-2-Tridecenal
An In-depth Technical Guide to the Chemical Properties of cis-2-Tridecenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of cis-2-Tridecenal. Due to the relative scarcity of data for the pure cis-isomer in publicly available literature, this document combines reported data for 2-tridecenal (often pertaining to the more common trans-isomer or isomer mixtures) with established principles of stereoisomerism to infer the probable characteristics of the cis form. This guide covers physicochemical properties, reactivity, spectroscopic signatures, and a proposed synthetic methodology. All quantitative data is summarized for clarity, and a detailed experimental protocol for a plausible synthetic route is provided, accompanied by a workflow diagram.
Introduction
cis-2-Tridecenal is an unsaturated aldehyde with the molecular formula C₁₃H₂₄O. While its trans-isomer is more commonly described in the literature, particularly in the context of flavors and fragrances, the cis-isomer possesses unique stereochemistry that can influence its physical, chemical, and biological properties. Understanding these properties is crucial for researchers in various fields, including organic synthesis, analytical chemistry, and drug development. This guide aims to consolidate the available information and provide a predictive assessment of the chemical behavior of cis-2-Tridecenal.
Physicochemical Properties
Direct experimental data for pure cis-2-Tridecenal is limited. The following table summarizes the known properties of 2-tridecenal, which are primarily based on the trans-isomer or a mixture of isomers. Inferences for the cis-isomer are provided based on general chemical principles.
| Property | Reported Value (for 2-Tridecenal, predominantly trans) | Inferred Property for cis-2-Tridecenal |
| Molecular Formula | C₁₃H₂₄O | C₁₃H₂₄O |
| Molecular Weight | 196.33 g/mol [1] | 196.33 g/mol |
| Appearance | Colorless to pale yellow oily liquid[1] | Likely a colorless to pale yellow oily liquid |
| Odor | Waxy, citrus, tangerine[2] | Expected to have a distinct, potentially greener or less sharp odor than the trans-isomer |
| Boiling Point | 115-118 °C at 10 mmHg[1] | Expected to be slightly lower than the trans-isomer due to a less linear shape and weaker intermolecular forces |
| Density | 0.842 to 0.862 g/cm³ at 25 °C[2] | Expected to be slightly different from the trans-isomer |
| Refractive Index | 1.455 to 1.461 at 20 °C[2] | Expected to be slightly different from the trans-isomer |
| Solubility | Very slightly soluble in water; soluble in alcohol and fixed oils[1][2] | Similar solubility profile to the trans-isomer |
| Flash Point | 112.78 °C (Tag Closed Cup)[2] | Expected to be similar to the trans-isomer |
Reactivity and Stability
The reactivity of cis-2-Tridecenal is dictated by the presence of the aldehyde functional group and the carbon-carbon double bond.
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Stability : Cis-alkenes are generally less stable than their trans-counterparts due to steric hindrance between the alkyl groups on the same side of the double bond.[3][4] This increased steric strain in cis-2-Tridecenal makes it thermodynamically less stable than trans-2-Tridecenal. This lower stability can be a driving force for isomerization to the trans form, especially in the presence of acid, heat, or light.
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Reactivity : The lower stability of the cis-isomer suggests it may be more reactive than the trans-isomer in certain reactions, such as hydrogenation.[5] The double bond can undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), while the aldehyde group is susceptible to nucleophilic attack and oxidation.
A logical relationship diagram illustrating the stability and reactivity of cis vs. trans isomers is provided below.
Caption: Stability and reactivity relationship of cis- and trans-2-Tridecenal.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR :
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Aldehydic Proton : A singlet or doublet in the region of 9.5-10.0 ppm.
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Vinylic Protons : The two protons on the C=C double bond will appear as multiplets. The coupling constant (J-value) between these protons is diagnostic of the stereochemistry. For cis-alkenes, the ³J(H,H) coupling constant is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, around 12-18 Hz.
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Alkyl Protons : A complex series of multiplets for the long alkyl chain.
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¹³C NMR :
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Carbonyl Carbon : A resonance in the range of 190-200 ppm.
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Vinylic Carbons : Two resonances in the range of 100-150 ppm.
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Alkyl Carbons : Multiple resonances in the upfield region (10-40 ppm).
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Infrared (IR) Spectroscopy
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C=O Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹ for the α,β-unsaturated aldehyde.
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C=C Stretch : An absorption of variable intensity around 1640-1680 cm⁻¹. This band may be weaker in the cis-isomer compared to the trans-isomer.
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=C-H Stretch : A medium intensity band above 3000 cm⁻¹.
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C-H Bending (Out-of-Plane) : This is often a key diagnostic feature. For a cis-disubstituted alkene, a strong absorption is expected around 675-730 cm⁻¹. In contrast, a trans-disubstituted alkene shows a strong band at a higher frequency, typically 960-975 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would likely involve cleavage of the alkyl chain and rearrangements characteristic of unsaturated aldehydes.
Experimental Protocols: Synthesis of cis-2-Tridecenal
A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction using a non-stabilized ylide. The following is a proposed experimental protocol for the synthesis of cis-2-Tridecenal.
Proposed Synthetic Route: Wittig Reaction
The synthesis involves the reaction of undecyltriphenylphosphonium bromide with a suitable base to form the corresponding ylide, which then reacts with glyoxal to yield cis-2-tridecenal.
An experimental workflow for this synthesis is depicted below.
Caption: Proposed workflow for the synthesis of cis-2-Tridecenal via Wittig reaction.
Detailed Methodology
Materials:
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Undecyl bromide
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Triphenylphosphine
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Toluene, anhydrous
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n-Butyllithium (n-BuLi) in hexanes
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Glyoxal (as a stable derivative, e.g., the trimer dihydrate, which can be cracked before use)
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Tetrahydrofuran (THF), anhydrous
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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Preparation of Undecyltriphenylphosphonium Bromide:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of undecyl bromide and triphenylphosphine in anhydrous toluene.
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Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the dried undecyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
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Stir the mixture at 0 °C for 1 hour.
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In a separate flask, prepare a solution of freshly cracked glyoxal in anhydrous THF.
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Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of the glyoxal solution to the ylide solution.
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Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
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-
Work-up and Purification:
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Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure cis-2-Tridecenal.
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Conclusion
While specific experimental data for cis-2-Tridecenal remains elusive in readily accessible literature, this guide provides a robust framework for understanding its chemical properties. By combining the known data for its trans-isomer with fundamental principles of organic chemistry, we can confidently predict its behavior. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its unique characteristics and potential applications. This document serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of this specific unsaturated aldehyde.
References
- 1. 2-Tridecenal | C13H24O | CID 5283363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tridecenal, 7774-82-5 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 5. organic chemistry - Reactivity order in hydrogenation reaction of but-2-yne and butene isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
